N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. It contains several functional groups, including an imidazole ring, a sulfonamide group, a methoxy group, and a chlorophenyl group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring, a sulfonamide group, a methoxy group, and a chlorophenyl group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the imidazole ring might participate in aromatic substitution reactions, while the sulfonamide group could undergo hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could make the compound polar and therefore soluble in water .
Scientific Research Applications
Antiviral and Antibacterial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antiviral and antibacterial activities. For instance, Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing certain antiviral activities against the tobacco mosaic virus Zhuo Chen et al., 2010.
Environmental Degradation
Studies on the environmental degradation of sulfonamide antibiotics, such as sulfamethoxazole, have been conducted to understand their fate in water treatment processes. Michael C. Dodd and Ching-Hua Huang (2004) investigated the kinetics, mechanisms, and pathways of sulfamethoxazole reactions with chlorine, offering insights into the removal of sulfonamides during water disinfection Michael C. Dodd & Ching-Hua Huang, 2004.
Enzyme Inhibition for Therapeutic Applications
Research into the design and synthesis of sulfonamide derivatives has been aimed at discovering new therapeutic agents. For example, compounds have been developed as potential inhibitors of carbonic anhydrase, a target for various diseases, demonstrating the role of sulfonamides in drug discovery M. Ilies et al., 2003.
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities, highlighting the potential of sulfonamide compounds in combating microbial infections and cancer Shimaa M. Abd El-Gilil, 2019.
Novel Synthesis Methods
Research also focuses on novel synthesis methods for creating sulfonamide compounds with potential applications in various fields. For instance, the synthesis of leukocyte function-associated antigen-1 antagonists and their metabolites labeled with stable isotopes and carbon-14 for drug metabolism and pharmacokinetics studies B. Latli et al., 2011.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-17-8-13(15-9-17)21(18,19)16-7-12(20-2)10-5-3-4-6-11(10)14/h3-6,8-9,12,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGMICCGRVGUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.